CM398

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H29N3O3 |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

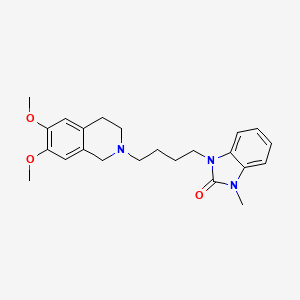

1-[4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]-3-methylbenzimidazol-2-one |

InChI |

InChI=1S/C23H29N3O3/c1-24-19-8-4-5-9-20(19)26(23(24)27)12-7-6-11-25-13-10-17-14-21(28-2)22(29-3)15-18(17)16-25/h4-5,8-9,14-15H,6-7,10-13,16H2,1-3H3 |

InChI Key |

FKMMUKDTVNOKQD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1=O)CCCCN3CCC4=CC(=C(C=C4C3)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CM398

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CM398 is a potent and highly selective, orally active ligand for the sigma-2 receptor (S2R), which has been identified as the transmembrane protein 97 (TMEM97). Preclinical studies have demonstrated its significant anti-inflammatory and analgesic properties, positioning it as a promising therapeutic candidate for inflammatory and neuropathic pain. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling pathways, pharmacological data, and the experimental protocols used in its evaluation.

Core Mechanism of Action of this compound

This compound exerts its pharmacological effects primarily through its high-affinity binding to the sigma-2 receptor (S2R/TMEM97). While its precise classification as an agonist or antagonist is still under investigation, it is often referred to as a putative S2R antagonist.[1] The interaction of this compound with S2R modulates key cellular processes, including intracellular calcium homeostasis and cholesterol trafficking, which are integral to its analgesic and anti-inflammatory effects.

Modulation of Intracellular Calcium Signaling

The sigma-2 receptor is located in the endoplasmic reticulum and plays a role in regulating calcium signaling.[2] Ligands that bind to S2R can induce a transient release of calcium from intracellular stores within the endoplasmic reticulum.[3][4] This modulation of calcium levels is a critical aspect of the signaling cascade initiated by this compound.

Diagram: Proposed Signaling Pathway for this compound-Mediated Calcium Modulation

Caption: this compound binds to S2R, leading to a transient release of intracellular calcium, which in turn modulates downstream signaling pathways to produce its therapeutic effects.

Regulation of Cholesterol Homeostasis

S2R/TMEM97 is a key player in the regulation of cholesterol homeostasis. It forms a trimeric complex with the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR), which is crucial for the efficient uptake of LDL cholesterol.[5][6][7][8][9][10] Furthermore, S2R/TMEM97 interacts with the Niemann-Pick C1 (NPC1) protein, controlling the trafficking of cholesterol out of lysosomes.[2][11][12][13] By binding to S2R, this compound is hypothesized to influence these interactions, thereby altering cholesterol distribution within the cell. This modulation of lipid rafts and associated signaling molecules may contribute to its analgesic effects.

Diagram: this compound's Influence on Cholesterol Homeostasis Pathways

Caption: this compound, by binding to S2R, influences cholesterol uptake and efflux through interactions with the LDLR/PGRMC1 complex and NPC1, respectively, thereby modulating cellular signaling.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Receptor Binding Affinity and Selectivity of this compound

| Receptor/Transporter | Binding Affinity (Ki, nM) | Selectivity Ratio (Sigma-1/Sigma-2) | Reference |

| Sigma-2 Receptor (S2R) | 0.43 | >1000-fold | [3] |

| Sigma-1 Receptor (S1R) | 560 | ||

| Dopamine Transporter (DAT) | 32.90 | [3] | |

| Serotonin Transporter (SERT) | 244.2 | [3] |

Table 2: In Vivo Efficacy of this compound in Murine Pain Models

| Pain Model | Endpoint | ED₅₀ (mg/kg, i.p.) | 95% Confidence Interval | Reference |

| Acetic Acid Writhing Test | Reduction in writhing | 14.7 | 10.6 - 20 | |

| Formalin Assay (late phase) | Reduction in paw licking | 0.86 | 0.44 - 1.81 | |

| Chronic Constriction Injury (CCI) | Reduction in mechanical allodynia | 10 - 45 (dose-dependent) | Not Applicable |

Detailed Experimental Protocols

The following are detailed methodologies for the key in vivo pain models used to characterize the analgesic effects of this compound.

Formalin-Induced Inflammatory Pain Model

Diagram: Experimental Workflow for the Formalin Assay

References

- 1. Mechanisms of Sigma-2/TMEM97 Involvement in Cholesterol Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 3. Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sigma-2 Receptor—A Potential Target for Cancer/Alzheimer’s Disease Treatment via Its Regulation of Cholesterol Homeostasis | MDPI [mdpi.com]

- 6. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. The Sigma-2 Receptor/TMEM97, PGRMC1, and LDL Receptor Complex Are Responsible for the Cellular Uptake of Aβ42 and Its Protein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. Reduction of TMEM97 increases NPC1 protein levels and restores cholesterol trafficking in Niemann-pick type C1 disease cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reduction of TMEM97 increases NPC1 protein levels and restores cholesterol trafficking in Niemann-pick type C1 disease cells - PMC [pmc.ncbi.nlm.nih.gov]

CM398: A Comprehensive Technical Guide to its High-Affinity Binding with the Sigma-2 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of CM398, a potent and highly selective ligand for the sigma-2 (σ2) receptor. This compound has emerged as a significant pharmacological tool for investigating the physiological and pathological roles of the σ2 receptor, which is implicated in a variety of cellular processes and disease states, including neuropathic pain, cancer, and neurodegenerative disorders.

Core Binding Affinity Profile of this compound

This compound, chemically known as 1-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one, is a derivative of the sigma-1 antagonist CM-304.[1] It was synthesized to enhance the duration of the pharmacological action of its parent compound.[1][2] Radioligand binding studies have demonstrated this compound's exceptional affinity and selectivity for the σ2 receptor.[1]

Quantitative Binding Data

The binding affinity of this compound for the sigma-2 receptor and its selectivity over other receptors and transporters have been quantified in several studies. The following table summarizes the key binding constants (Ki), which represents the concentration of the ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

| Target | Ligand | Kᵢ (nM) | Selectivity (σ1/σ2) | Reference |

| Sigma-2 Receptor | This compound | 0.43 ± 0.015 | >1300-fold | [1][2] |

| Sigma-1 Receptor | This compound | 560 ± 8.73 | - | [1][2] |

| Dopamine Transporter (DAT) | This compound | 32.90 | - | [3] |

| Serotonin Transporter (SERT) | This compound | 244.2 | - | [3] |

| Dopamine-2 Receptor | This compound | > 1000 | - | [2][4] |

| Kappa-Opioid Receptor | This compound | > 1000 | - | [2][4] |

Experimental Protocols: Sigma-2 Receptor Radioligand Binding Assay

The determination of this compound's binding affinity for the σ2 receptor is typically achieved through competitive radioligand binding assays. The following protocol is a generalized methodology based on established procedures for σ1 and σ2 receptor binding assays.[5][6][7]

Materials and Reagents

-

Tissue Source: Rat liver membrane homogenates (a rich source of σ2 receptors).[5][8]

-

Radioligand: [³H]1,3-di-o-tolylguanidine ([³H]DTG), a non-selective sigma receptor ligand.[6][9]

-

Masking Agent: (+)-Pentazocine, a selective σ1 receptor ligand, used to prevent the radioligand from binding to σ1 receptors.[7][8]

-

Test Ligand: this compound at various concentrations.

-

Buffer: 50 mM Tris-HCl, pH 8.0.[5]

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Cell Harvester

-

Scintillation Counter

Assay Procedure

-

Membrane Preparation: Homogenize fresh or frozen rat liver tissue in ice-cold buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a high speed to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

Assay Setup: In a 96-well plate, combine the following in a total volume of 150-200 µL:

-

Rat liver membrane homogenate (~300 µg protein).[5]

-

[³H]DTG at a final concentration near its dissociation constant (Kd) for the σ2 receptor (typically 1-5 nM).[5][10]

-

(+)-Pentazocine at a final concentration sufficient to saturate σ1 receptors (e.g., 100 nM).[8][10]

-

Varying concentrations of the unlabeled test ligand (this compound), typically ranging from 0.1 nM to 10 µM.[5]

-

-

Incubation: Incubate the plates at room temperature (25°C) for a sufficient period to reach equilibrium, typically 90-120 minutes.[10]

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity in the absence of any competing ligand.

-

Non-specific Binding (NSB): Radioactivity in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM haloperidol or unlabeled DTG) to saturate all binding sites.[10]

-

Specific Binding: Calculated as Total Binding - NSB.

-

The concentration of the test ligand (this compound) that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizations

Experimental Workflow: Sigma-2 Receptor Binding Assay

Caption: Workflow for a typical sigma-2 receptor radioligand binding assay.

Sigma-2 Receptor Signaling Pathway

The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is located in the endoplasmic reticulum and is involved in various cellular signaling pathways.[11] It often forms a complex with the progesterone receptor membrane component 1 (PGRMC1) to exert its effects.[12][13] The exact downstream signaling of the σ2 receptor is an area of active research, but several key interactions and pathways have been identified.

Caption: Simplified overview of the sigma-2 receptor signaling pathways.

Conclusion

This compound stands out as a pharmacological agent with exceptional affinity and selectivity for the sigma-2 receptor. Its well-characterized binding profile, detailed in this guide, makes it an invaluable tool for the scientific community. The provided experimental framework offers a basis for the reliable determination of the binding affinities of novel compounds at the sigma-2 receptor. Further elucidation of the downstream signaling pathways modulated by this compound will continue to enhance our understanding of the therapeutic potential of targeting the sigma-2 receptor in a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 10. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 12. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

In-depth Technical Guide: The Chemical Identity and Properties of CM398

Researchers, scientists, and drug development professionals seeking information on the chemical compound designated as CM398 will find that there is currently no publicly available data identifying its chemical structure or properties.

Extensive searches of chemical databases and scientific literature have yielded no specific molecule corresponding to the identifier "this compound." This suggests that "this compound" may be an internal, non-public designation for a compound, a placeholder name, or a misidentification. Without a confirmed chemical structure, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams as requested.

For a comprehensive technical guide to be generated, a recognized chemical identifier is necessary. This can include:

-

IUPAC Name: The systematic name of the compound according to the International Union of Pure and Applied Chemistry nomenclature.

-

CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

-

SMILES String: A line notation for describing the structure of chemical species using short ASCII strings.

-

A reference to a patent or scientific publication where the synthesis and characterization of the compound are described.

Once a valid identifier for the compound of interest is provided, a detailed technical guide can be developed, outlining its chemical structure, physicochemical properties, synthesis methods, and biological activity.

The Discovery and Synthesis of CM398: A Selective Sigma-2 Receptor Ligand for Pain Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CM398, chemically known as 1-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one, is a potent and highly selective sigma-2 (σ2) receptor ligand that has demonstrated significant promise in preclinical models of pain.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, intended for researchers and professionals in the field of drug development. The document details the quantitative data supporting its receptor affinity and in vivo efficacy, outlines the experimental protocols for its evaluation, and visualizes its proposed mechanism of action through signaling pathway diagrams.

Discovery and Rationale

The sigma-2 receptor, identified as the transmembrane protein 97 (TMEM97), has emerged as a promising therapeutic target for a variety of neurological disorders, including neuropathic pain.[1] The development of selective ligands for the σ2 receptor has been a key objective in elucidating its physiological roles and therapeutic potential. This compound was developed as a highly selective σ2 receptor ligand with drug-like properties, demonstrating a significant selectivity ratio over the sigma-1 (σ1) receptor.[1]

Quantitative Data

The pharmacological profile of this compound is characterized by its high binding affinity for the σ2 receptor and its efficacy in animal models of pain. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ki (nM) | Selectivity (σ1/σ2) |

| Sigma-2 (σ2) | 0.43[2][3] | >1000-fold |

| Sigma-1 (σ1) | 560[4] | |

| Dopamine Transporter | 32.90[2] | |

| Serotonin Transporter | 244.2[2] |

Table 2: In Vivo Efficacy of this compound in Pain Models

| Pain Model | Administration | ED50 (mg/kg) |

| Acetic Acid Writhing Test | i.p. | 14.7[5][6][7][8] |

| Formalin Assay (Second Phase) | i.p. | 0.86[3][5][6][7][8] |

| Chronic Constriction Injury (CCI) | i.p. | 10-45 (dose-dependent reduction in allodynia)[5][6][7] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value |

| Oral Bioavailability | 29.0%[1] |

| Time to Peak Plasma Concentration (Cmax) | < 10 minutes (oral administration)[1] |

Synthesis of this compound

While the precise, step-by-step synthesis of this compound is not publicly detailed, a plausible synthetic route can be proposed based on the synthesis of structurally related compounds. The core structure of this compound consists of a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety linked via a butyl chain to a 3-methyl-1H-benzo[d]imidazol-2(3H)-one group.

A potential synthetic workflow is outlined below:

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound.

Sigma-2 Receptor Radioligand Binding Assay

This assay determines the binding affinity of this compound for the σ2 receptor.

-

Materials:

-

Rat liver membrane homogenates (source of σ2 receptors).

-

[³H]DTG (1,3-di-o-tolyl-guanidine) as the radioligand.

-

(+)-Pentazocine to mask σ1 receptors.

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the rat liver membrane homogenate (~300 µg protein), a fixed concentration of [³H]DTG (e.g., 5 nM), and (+)-pentazocine (e.g., 100 nM).

-

Add varying concentrations of this compound to the wells. For determining non-specific binding, a high concentration of a non-labeled ligand like haloperidol (e.g., 10 µM) is used.

-

Incubate the plate at room temperature for a specified time (e.g., 120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value for this compound by analyzing the competition binding data using appropriate software (e.g., Prism).

-

Formalin-Induced Inflammatory Pain Model in Mice

This model assesses the analgesic effects of this compound in a model of persistent inflammatory pain.

-

Materials:

-

Male mice (e.g., C57BL/6).

-

Formalin solution (e.g., 2.5% in saline).

-

This compound dissolved in an appropriate vehicle.

-

Observation chambers.

-

Timer.

-

-

Procedure:

-

Acclimatize the mice to the observation chambers.

-

Administer this compound or vehicle intraperitoneally (i.p.) at a predetermined time before the formalin injection (e.g., 30 minutes).

-

Inject a small volume of formalin solution (e.g., 20 µL) into the plantar surface of the right hind paw of the mouse.

-

Immediately place the mouse back into the observation chamber.

-

Record the total time the animal spends licking or biting the injected paw. The observation is typically divided into two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

-

The late phase is indicative of inflammatory pain and central sensitization.

-

Compare the licking/biting time between the this compound-treated and vehicle-treated groups to determine the analgesic effect.

-

Calculate the ED50 value based on the dose-response curve.

-

Signaling Pathways

The sigma-2 receptor (TMEM97) is an endoplasmic reticulum (ER)-resident protein involved in the regulation of intracellular calcium (Ca²⁺) homeostasis and cholesterol transport.[1] Ligand binding to the σ2 receptor is proposed to modulate these pathways.

The binding of this compound to the σ2 receptor on the endoplasmic reticulum is thought to trigger the release of intracellular calcium stores, which in turn modulates downstream signaling cascades that ultimately lead to its analgesic effects.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the sigma-2 receptor in pain and other neurological conditions. Its high selectivity and favorable pharmacokinetic profile make it a promising lead compound for the development of novel analgesics. The experimental protocols and data presented in this guide provide a solid foundation for further research and development in this area.

References

- 1. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 2. Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The transmembrane protein TMEM97 and the epigenetic reader BAHCC1 constitute an axis that supports pro-inflammatory cytokine expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

CM398: A Selective Sigma-2 Receptor Ligand for Research and Drug Development

This technical guide provides an in-depth overview of CM398, a highly selective ligand for the sigma-2 (σ2) receptor, which has been identified as the transmembrane protein 97 (TMEM97). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of sigma receptors and the therapeutic potential of their selective ligands. This compound has demonstrated promising antinociceptive effects in preclinical models of inflammatory and neuropathic pain, making it a valuable tool for investigating the role of the σ2 receptor in various physiological and pathological processes.

Core Compound Data

This compound, with the chemical name 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one, is a potent and selective σ2 receptor ligand.[1][2] Its high affinity for the σ2 receptor, coupled with a significantly lower affinity for the sigma-1 (σ1) receptor, results in a remarkable selectivity ratio, making it an ideal pharmacological tool for dissecting the specific functions of the σ2 receptor.

Quantitative Pharmacological Data

The following tables summarize the binding affinities and in vivo efficacy of this compound.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor/Transporter | Ki (nM) | Reference |

| Sigma-2 (σ2) | 0.43 | [2][3] |

| Sigma-1 (σ1) | 560 | [3] |

| Dopamine Transporter (DAT) | 32.90 | [2] |

| Serotonin Transporter (SERT) | 244.2 | [2] |

Table 2: In Vivo Antinociceptive Efficacy (ED50) of this compound in Mice

| Pain Model | Administration Route | ED50 (mg/kg) | 95% Confidence Interval | Reference |

| Acetic Acid Writhing Test | Intraperitoneal (i.p.) | 14.7 | 10.6–20 | [3] |

| Formalin Assay (Phase II) | Intraperitoneal (i.p.) | 0.86 | 0.44–1.81 | [3] |

| Chronic Constriction Injury (CCI) | Intraperitoneal (i.p.) | 10-45 (effective dose range) | N/A | [4] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound

The synthesis of this compound involves the coupling of a substituted benzimidazolone core with a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety via a butyl linker. While the exact, detailed protocol from the primary literature is not fully available, a representative synthetic workflow can be constructed based on established chemical principles and related syntheses.

Caption: Representative synthetic workflow for this compound.

Radioligand Binding Assay for Sigma-2 Receptor

This protocol determines the binding affinity of this compound for the σ2 receptor using [3H]1,3-di-o-tolylguanidine ([3H]DTG) as the radioligand.

Caption: Workflow for sigma-2 receptor radioligand binding assay.

Formalin-Induced Inflammatory Pain Model in Mice

This model assesses the antinociceptive effects of this compound against inflammatory pain.

Caption: Experimental workflow for the formalin test in mice.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Mice

This surgical model is used to evaluate the efficacy of this compound in alleviating neuropathic pain.

Caption: Workflow for the Chronic Constriction Injury (CCI) model.

Signaling Pathways

The σ2 receptor (TMEM97) is implicated in several cellular signaling pathways, primarily related to cholesterol homeostasis, calcium signaling, and cell proliferation. Ligand binding to the σ2 receptor can modulate these pathways, leading to various downstream effects.

Sigma-2 Receptor (TMEM97) Signaling in Proliferating Cells

In cancer cells, where the σ2 receptor is often overexpressed, its activation can influence key signaling cascades that regulate cell growth and survival.

Caption: Putative signaling pathway of the sigma-2 receptor in cell proliferation.

Role of Sigma-2 Receptor (TMEM97) in Cholesterol Homeostasis

TMEM97 plays a crucial role in the regulation of intracellular cholesterol trafficking.

Caption: Role of the sigma-2 receptor in cholesterol homeostasis.

Conclusion

This compound is a highly valuable pharmacological tool for the investigation of σ2 receptor function. Its high selectivity and demonstrated in vivo efficacy in pain models underscore its potential as a lead compound for the development of novel analgesics. The detailed protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers working with this compound and the broader field of sigma receptor pharmacology. Further research into the downstream signaling cascades modulated by this compound will be crucial in fully elucidating its mechanism of action and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (this compound), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Pharmacological Profile of CM398: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CM398 is a novel, highly selective, and orally active small molecule that acts as a ligand for the sigma-2 (σ2) receptor, now identified as transmembrane protein 97 (TMEM97). Exhibiting potent antinociceptive and anti-allodynic effects in preclinical models of inflammatory and neuropathic pain, this compound presents a promising therapeutic candidate. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding kinetics, pharmacokinetics, and in vivo efficacy. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further research and development.

Core Pharmacological Profile

This compound is a potent and selective ligand for the sigma-2 (σ2) receptor, with a significantly lower affinity for the sigma-1 (σ1) receptor and other neurotransmitter receptors.[1][2][3] Its high selectivity and oral bioavailability make it an attractive candidate for the treatment of various pain states.[4]

Mechanism of Action

This compound exerts its pharmacological effects primarily through its interaction with the sigma-2 receptor (TMEM97).[4] The sigma-2 receptor is implicated in various cellular processes, including intracellular calcium signaling and cholesterol homeostasis.[4] Recent evidence suggests that modulation of the sigma-2 receptor by its ligands can lead to the inhibition of the Integrated Stress Response (ISR), a key cellular signaling pathway involved in the response to various stressors.[1][5][6] The analgesic effects of this compound are thought to be mediated through this downstream modulation of the ISR in neurons critical for pain signaling.[1][5][6]

Binding Affinity and Selectivity

This compound demonstrates high-affinity binding to the sigma-2 receptor with a Ki value of 0.43 nM.[2][3] It exhibits a remarkable selectivity of over 1000-fold for the sigma-2 receptor compared to the sigma-1 receptor.[2][3] Furthermore, this compound shows notable, though significantly lower, affinity for the dopamine and serotonin transporters, with Ki values of 32.90 nM and 244.2 nM, respectively.[2]

Table 1: Receptor Binding Profile of this compound

| Target | Ki (nM) |

| Sigma-2 Receptor | 0.43[2][3] |

| Dopamine Transporter | 32.90[2] |

| Serotonin Transporter | 244.2[2] |

| Sigma-1 Receptor | >430 |

Pharmacokinetics

Preclinical studies in rodents have provided initial insights into the pharmacokinetic profile of this compound.

Absorption and Bioavailability

Following oral administration, this compound is rapidly absorbed, with the peak plasma concentration (Cmax) occurring within 10 minutes of dosing.[4] The compound demonstrates adequate absolute oral bioavailability of 29.0%.[4]

Table 2: Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Value | Species | Route of Administration |

| Tmax | ~10 minutes[4] | Rodent | Oral |

| Oral Bioavailability (F) | 29.0%[4] | Rodent | Oral |

Further details on other pharmacokinetic parameters such as Cmax, AUC, half-life, clearance, and volume of distribution are not yet publicly available.

Metabolism and Excretion

Detailed studies on the metabolism and excretion pathways of this compound have not yet been published.

In Vivo Efficacy

This compound has demonstrated significant efficacy in rodent models of inflammatory and neuropathic pain.

Inflammatory Pain Models

In the formalin model of inflammatory pain in mice, intraperitoneal (i.p.) administration of this compound produced dose-dependent antinociceptive effects, with an ED50 of 0.86 mg/kg.[3][7][8]

Neuropathic Pain Models

In the chronic constriction injury (CCI) model of neuropathic pain in mice, this compound, administered intraperitoneally, dose-dependently reduced mechanical allodynia at doses ranging from 10 to 45 mg/kg.[7] At the highest dose tested, its effect was comparable to the standard-of-care analgesic, gabapentin.[7]

Table 3: In Vivo Efficacy of this compound in Pain Models

| Pain Model | Species | Route of Administration | Endpoint | ED50 / Effective Dose |

| Formalin Test (Inflammatory) | Mouse | i.p. | Antinociception | 0.86 mg/kg[3][7][8] |

| Acetic Acid Writhing (Visceral) | Mouse | i.p. | Antinociception | 14.7 mg/kg[3][7] |

| Chronic Constriction Injury (Neuropathic) | Mouse | i.p. | Anti-allodynia | 10-45 mg/kg[7] |

Safety and Toxicology

Preclinical safety and toxicology studies on this compound are not extensively reported in the public domain. At a high dose of 45 mg/kg (i.p.), this compound exhibited modest locomotor impairment in a rotarod assay in mice.[7][8] Further comprehensive safety and toxicology evaluations are required.

Experimental Protocols

Radioligand Binding Assay for Sigma-2 Receptor

This protocol is a generalized representation based on standard methods. Specific parameters for this compound may vary.

Objective: To determine the binding affinity of this compound for the sigma-2 receptor.

Materials:

-

Rat liver membrane homogenates (as a source of sigma-2 receptors)

-

[3H]-Ditolyguanidine ([3H]-DTG) as the radioligand

-

(+)-Pentazocine (to mask sigma-1 receptors)

-

This compound (test compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, incubate the rat liver membrane homogenate with a fixed concentration of [3H]-DTG and varying concentrations of this compound. Include a saturating concentration of unlabeled DTG to determine non-specific binding. Add (+)-pentazocine to all wells to block binding to sigma-1 receptors.

-

Incubate the plate at room temperature for a specified period (e.g., 120 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Formalin-Induced Inflammatory Pain Model

This protocol is a generalized representation based on standard methods. Specific parameters for this compound may vary.

Objective: To evaluate the antinociceptive effect of this compound on inflammatory pain.

Materials:

-

Male CD-1 mice

-

This compound

-

Vehicle (e.g., saline, DMSO)

-

Formalin solution (e.g., 2% in saline)

-

Observation chambers with mirrors

Procedure:

-

Acclimatize mice to the testing environment.

-

Administer this compound or vehicle via the desired route (e.g., i.p.) at various doses.

-

After a predetermined pretreatment time, inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.

-

Immediately place the mouse in an observation chamber.

-

Record the total time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-formalin injection) and the late phase (15-30 minutes post-formalin injection).

-

Compare the paw licking/biting time between the this compound-treated groups and the vehicle-treated group to determine the antinociceptive effect.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This protocol is a generalized representation based on standard methods. Specific parameters for this compound may vary.

Objective: To assess the anti-allodynic effect of this compound on neuropathic pain.

Materials:

-

Male mice or rats

-

Anesthetic

-

Surgical instruments

-

Chromic gut sutures

-

This compound

-

Vehicle

-

Von Frey filaments for assessing mechanical allodynia

Procedure:

-

Surgery: Anesthetize the animal. Expose the sciatic nerve in one hind limb and place loose ligatures around it to induce a constriction injury. Suture the incision. Sham-operated animals undergo the same procedure without nerve ligation.

-

Post-operative recovery: Allow the animals to recover for a period (e.g., 7-14 days) during which neuropathic pain behaviors develop.

-

Assessment of Mechanical Allodynia: Use von Frey filaments of increasing stiffness to stimulate the plantar surface of the hind paw. Determine the paw withdrawal threshold (the lowest force that elicits a withdrawal response).

-

Drug Administration: Administer this compound or vehicle to the animals.

-

Post-drug Assessment: Measure the paw withdrawal threshold at various time points after drug administration to evaluate the anti-allodynic effect of this compound.

Visualizations

Proposed Signaling Pathway of this compound in Pain Modulation

References

- 1. pnas.org [pnas.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CM-398 (this compound) | σ2R ligand | Probechem Biochemicals [probechem.com]

- 4. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (this compound), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: CM398 for Neuropathic Pain Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CM398, a selective sigma-2 receptor (S2R) ligand, for its application in neuropathic pain research. It details the compound's mechanism of action, preclinical efficacy, and the experimental protocols utilized in its evaluation.

Introduction to this compound

This compound is a novel, highly selective ligand for the sigma-2 receptor (S2R), which has been identified as the transmembrane protein 97 (TMEM97).[1][2] It demonstrates significant potential as a therapeutic agent for neuropathic pain, exhibiting potent antinociceptive and anti-allodynic effects in preclinical models. Its high selectivity for S2R over the sigma-1 receptor (S1R) minimizes off-target effects, making it a valuable tool for investigating the role of S2R in pain modulation.

Physicochemical and Pharmacokinetic Properties

This compound is an orally active small molecule with drug-like properties.

Table 1: Physicochemical and Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Chemical Name | 1-(4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one | [1] |

| Sigma-2 Receptor (S2R/TMEM97) Binding Affinity (Ki) | 0.43 nM | [1] |

| Sigma-1 Receptor (S1R) Binding Affinity (Ki) | 560 nM | [1] |

| S1R/S2R Selectivity Ratio | >1000-fold | [1] |

| Oral Bioavailability | 29.0% | [1] |

| Peak Plasma Concentration (Cmax) | Occurs within 10 minutes of oral dosing | [1] |

Mechanism of Action: Targeting the Sigma-2 Receptor and the Integrated Stress Response

This compound exerts its analgesic effects through the modulation of the sigma-2 receptor (S2R)/TMEM97. In the context of neuropathic pain, nerve injury can lead to cellular stress in dorsal root ganglion (DRG) neurons, activating the Integrated Stress Response (ISR). The ISR is a key signaling pathway that, when chronically activated, contributes to the hyperexcitability of neurons and the maintenance of pain states. A critical step in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).

This compound, by binding to S2R/TMEM97, inhibits the ISR. This inhibition leads to a reduction in the phosphorylation of eIF2α. The downstream consequences of this action include the restoration of normal protein synthesis and a reduction in the expression of pro-nociceptive factors, ultimately leading to an alleviation of neuropathic pain symptoms.

References

The Role of Sigma-2 Receptors in Pain Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), has emerged as a compelling target in the quest for novel, non-opioid analgesics.[1][2][3] Initially shrouded in pharmacological ambiguity, the elucidation of its molecular identity has catalyzed research into its physiological functions, particularly its role in pain modulation.[1][3] This technical guide provides an in-depth overview of the current understanding of sigma-2 receptors in pain, focusing on quantitative data, experimental methodologies, and key signaling pathways. The evidence suggests a complex and promising role for sigma-2 receptor ligands in the management of chronic pain states, particularly those with a neuropathic component.[4][5][6][7]

Quantitative Data: Ligand Binding Affinities and In Vivo Efficacy

The development of selective sigma-2 receptor ligands has been pivotal in characterizing its function. The following tables summarize the binding affinities (Ki) and in vivo efficacy of key sigma-2 receptor modulators in preclinical pain models.

Table 1: Binding Affinities (Ki) of Sigma-2 Receptor Ligands

| Ligand | Sigma-2 Receptor Ki (nM) | Sigma-1 Receptor Ki (nM) | Selectivity (S1/S2) | Reference |

| Siramesine (Lu 28-179) | 0.12 (Kd) | 16.8 | 140 | [3] |

| UKH-1114 | ~46 | - | - | [8][9][10] |

| FEM-1689 | 17 ± 8 | 167 ± 54 | ~10 | [7] |

| CM-398 | - | - | - | [11][12] |

| DKR-1005 | - | - | - | [9][13] |

| DKR-1051 | - | - | - | [9][13] |

| SAS-0132 (Antagonist) | - | - | - | [8][9] |

| MAM03055A | 55.9 ± 4.2 | 3371 ± 245 | ~60 | [14] |

| CM572 | 14.6 ± 6.9 | ≥ 10,000 | >685 | [14] |

| CM571 | 21.7 ± 5.3 | 15.5 ± 2.4 | ~0.7 | [14] |

Table 2: In Vivo Efficacy of Sigma-2 Receptor Ligands in Neuropathic Pain Models

| Ligand | Animal Model | Administration Route | Effective Dose | Peak Effect | Comparison | Reference |

| UKH-1114 | Mouse Spared Nerve Injury (SNI) | Intrathecal (IT) | - | 48 hours | - | [8][9] |

| UKH-1114 | Mouse Spared Nerve Injury (SNI) | Systemic | 10 mg/kg | 48 hours | Equivalent to 100 mg/kg gabapentin | [8][9][13] |

| DKR-1005 | Mouse Spared Nerve Injury (SNI) | Intrathecal (IT) | - | 48 hours | - | [9] |

| DKR-1051 | Mouse Spared Nerve Injury (SNI) | Intrathecal (IT) | - | 48 hours | - | [9] |

| CM-398 | Mouse Chronic Constriction Injury (CCI) | Intraperitoneal (i.p.) | 10-45 mg/kg | - | Higher dose equivalent to 50 mg/kg gabapentin | [11][12] |

| CM-398 | Mouse Acetic Acid Writhing Test | Intraperitoneal (i.p.) | ED50 = 14.7 mg/kg | - | - | [11] |

| CM-398 | Mouse Formalin Assay | Intraperitoneal (i.p.) | ED50 = 0.86 mg/kg | - | - | [11] |

Signaling Pathways in Pain Modulation

The precise mechanisms by which sigma-2 receptors modulate pain are still under active investigation. However, two key areas have emerged: interaction with other membrane proteins and modulation of the integrated stress response.

Interaction with PGRMC1 and LDL Receptor

The sigma-2 receptor (TMEM97) is known to form a trimeric complex with Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR).[1][15][16][17] This complex is involved in cholesterol homeostasis and the cellular uptake of various molecules, including amyloid-beta.[1][17][18] While a direct link between this complex's function and pain modulation is yet to be fully established, maintaining cellular and neuronal health through proper cholesterol trafficking could be a contributing factor to its analgesic effects.

Caption: TMEM97/PGRMC1/LDLR Complex.

Modulation of the Integrated Stress Response (ISR)

A significant breakthrough in understanding the analgesic action of sigma-2 receptor ligands is the discovery of their ability to inhibit the Integrated Stress Response (ISR).[5][19][20][21] The ISR is a cellular signaling network activated by various stressors, including endoplasmic reticulum (ER) stress, which is implicated in the pathogenesis of neuropathic pain.[19] By inhibiting the ISR, sigma-2 receptor modulators may alleviate pain by restoring cellular homeostasis in neurons. Specifically, the ligand FEM-1689 has been shown to reduce the phosphorylation of the eukaryotic initiation factor 2 alpha (p-eIF2α), a key event in the ISR cascade.[20][22]

Caption: Sigma-2 Receptor and ISR.

Experimental Protocols

Reproducible and standardized experimental protocols are fundamental to advancing our understanding of sigma-2 receptor pharmacology. Below are detailed methodologies for key in vivo and in vitro assays.

Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice

The SNI model is a widely used and reliable method for inducing neuropathic pain.[2][23][24][25][26]

Objective: To create a model of peripheral neuropathic pain by selectively injuring two of the three terminal branches of the sciatic nerve.

Materials:

-

Anesthetic (e.g., isoflurane)

-

Surgical scissors and forceps

-

8-0 nylon suture

-

Wound clips or sutures for skin closure

-

Disinfectant

Procedure:

-

Anesthetize the mouse using an appropriate anesthetic agent.

-

Shave the lateral surface of the thigh and disinfect the surgical area.

-

Make a small incision in the skin of the thigh to expose the biceps femoris muscle.

-

Carefully dissect through the biceps femoris to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.[2]

-

Isolate the common peroneal and tibial nerves, taking care not to touch the sural nerve.

-

Tightly ligate the common peroneal and tibial nerves with 8-0 nylon suture.

-

Transect the ligated nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump to prevent regeneration.[2]

-

Ensure the sural nerve remains intact and untouched.

-

Close the muscle layer with sutures and the skin incision with wound clips or sutures.

-

Allow the animal to recover in a warm environment.

Assessment of Mechanical Allodynia using von Frey Filaments

Mechanical allodynia, a hallmark of neuropathic pain, is assessed using von Frey filaments.[4][5][6][27][28]

Objective: To determine the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

-

A set of calibrated von Frey filaments

-

Elevated wire mesh platform

-

Testing chambers

Procedure:

-

Place the mouse in an individual testing chamber on the elevated wire mesh platform and allow it to acclimate for at least 20-30 minutes.

-

Begin testing with a filament near the expected 50% withdrawal threshold.

-

Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to buckle.[4] Hold for 2-5 seconds.

-

A positive response is characterized by a brisk withdrawal, flinching, or licking of the paw.

-

The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.[4][28] If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used.

-

The pattern of responses is used to calculate the 50% withdrawal threshold using a statistical formula.

Radioligand Binding Assay for Sigma-2 Receptors

This assay is used to determine the binding affinity of a test compound for the sigma-2 receptor.[29][30][31][32][33]

Objective: To measure the displacement of a radiolabeled ligand from the sigma-2 receptor by a non-radiolabeled test compound.

Materials:

-

Membrane preparation from a tissue source rich in sigma-2 receptors (e.g., rat liver)

-

Radioligand: [³H]Di-o-tolylguanidine ([³H]DTG), a non-selective sigma receptor ligand

-

Masking ligand: (+)-Pentazocine, a selective sigma-1 receptor ligand

-

Test compound at various concentrations

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare membrane homogenates from the chosen tissue.

-

In a series of tubes, incubate the membrane preparation with a fixed concentration of [³H]DTG and (+)-pentazocine (to block binding to sigma-1 receptors).[29][31][32]

-

Add increasing concentrations of the unlabeled test compound to the tubes.

-

Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.[31][32]

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The sigma-2 receptor/TMEM97 represents a promising avenue for the development of novel analgesics. The consistent anti-neuropathic pain effects observed with various sigma-2 receptor ligands in preclinical models underscore its therapeutic potential.[4][6][34] The elucidation of its downstream signaling pathways, particularly the inhibition of the integrated stress response, provides a mechanistic framework for its analgesic actions.[5][19][21]

Future research should focus on:

-

Developing ligands with higher selectivity for the sigma-2 receptor to minimize off-target effects.

-

Further delineating the intricate signaling networks modulated by sigma-2 receptor activation and inhibition.

-

Translating the promising preclinical findings into clinical trials to evaluate the safety and efficacy of sigma-2 receptor modulators in human pain conditions.

The continued exploration of the sigma-2 receptor's role in pain modulation holds the potential to deliver a new class of therapeutics to address the significant unmet medical need for effective and safe chronic pain management.

References

- 1. The Sigma-2 Receptor/TMEM97, PGRMC1, and LDL Receptor Complex Are Responsible for the Cellular Uptake of Aβ42 and Its Protein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spared Nerve Injury Model of Neuropathic Pain in Mice [bio-protocol.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]

- 6. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [en.bio-protocol.org]

- 7. Highly specific σ2R/TMEM97 ligand alleviates neuropathic pain and inhibits the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sigma 2 Receptor/Tmem97 Agonists Produce Long Lasting Antineuropathic Pain Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification and characterization of MAM03055A: a novel bivalent sigma-2 receptor/TMEM97 ligand with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. biorxiv.org [biorxiv.org]

- 19. pnas.org [pnas.org]

- 20. Highly specific σ2R/TMEM97 ligand alleviates neuropathic pain and inhibits the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. biorxiv.org [biorxiv.org]

- 23. Spared Nerve Injury Model of Neuropathic Pain in Mice [en.bio-protocol.org]

- 24. youtube.com [youtube.com]

- 25. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 26. researchgate.net [researchgate.net]

- 27. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

- 29. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. med.upenn.edu [med.upenn.edu]

- 32. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 33. giffordbioscience.com [giffordbioscience.com]

- 34. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CM398 In Vivo Dosing in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of CM398 in mouse models, based on currently available scientific literature. The protocols and data presented herein are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.

Introduction to this compound

This compound is a potent and highly selective, orally active sigma-2 receptor (S2R) ligand with a binding affinity (Ki) of 0.43 nM.[1][2] It demonstrates over 1000-fold selectivity for the sigma-2 receptor compared to the sigma-1 receptor.[1][2] The sigma-2 receptor, identified as Transmembrane Protein 97 (TMEM97), is involved in intracellular calcium regulation and cholesterol homeostasis.[3] Preclinical research has focused on this compound's promising analgesic and anti-inflammatory effects, particularly in models of neuropathic and inflammatory pain.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies of this compound in various mouse models.

Table 1: In Vivo Efficacy of this compound in Mouse Pain Models

| Mouse Model | Administration Route | Dose Range | ED₅₀ (95% C.I.) | Observed Effect | Reference |

| Neuropathic Pain (Chronic Constriction Injury) | Intraperitoneal (i.p.) | 10 - 45 mg/kg | Not Reported | Dose-dependent reduction in mechanical allodynia. The 45 mg/kg dose showed efficacy equivalent to 50 mg/kg gabapentin. | [4][5][6] |

| Inflammatory Pain (Formalin Assay) | Intraperitoneal (i.p.) | Not specified, but ED₅₀ derived from dose-response | 0.86 (0.44–1.81) mg/kg | Dose-dependent antinociception. | [2][4][7] |

| Visceral Pain (Acetic Acid Writhing Test) | Intraperitoneal (i.p.) | Not specified, but ED₅₀ derived from dose-response | 14.7 (10.6–20) mg/kg | Dose-dependent antinociception. | [2][4][7] |

| Thermal Pain (Warm-Water Tail-Withdrawal) | Intraperitoneal (i.p.) | Not specified | Not Applicable | No significant antinociceptive effect was observed. | [4][5][6] |

| Motor Coordination (Rotarod Assay) | Intraperitoneal (i.p.) | 10 - 45 mg/kg | Not Applicable | A high dose of 45 mg/kg resulted in modest locomotor impairment. | [4][5] |

Table 2: Pharmacokinetic Properties of this compound in Rodents

| Parameter | Administration Route | Value | Reference |

| Time to Peak Plasma Concentration (Tₘₐₓ) | Oral | ~10 minutes | [3] |

| Absolute Oral Bioavailability | Oral | 29.0% | [3] |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by binding to the sigma-2 receptor (TMEM97). This interaction is believed to modulate nociception, offering a therapeutic target for pain. The downstream effects following receptor binding that lead to analgesia are still under investigation but are linked to the receptor's role in cellular regulation.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

-

Vehicle Preparation: Based on similar compounds, a common vehicle is 5% Dimethyl Sulfoxide (DMSO) in saline (0.9% NaCl).

-

This compound Stock Solution:

-

Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock solution. Vortex until fully dissolved.

-

-

Working Solution Preparation:

-

On the day of the experiment, dilute the stock solution with sterile saline to the final desired concentration for injection.

-

For example, to prepare a 10 mg/kg dosing solution for a 25g mouse (requiring 0.25 mg in a 0.1 mL injection volume), the final concentration would be 2.5 mg/mL.

-

Ensure the final DMSO concentration in the injected volume is 5% or less to avoid vehicle-induced toxicity.

-

-

Storage: Store the stock solution at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions daily.

Protocol 2: Administration of this compound in Mice

This protocol details the intraperitoneal (i.p.) route of administration, which is the most commonly reported method in the literature for efficacy studies.

-

Animal Handling: Acclimatize mice to the laboratory environment for at least 7 days before the experiment. Handle mice gently to minimize stress.

-

Dose Calculation: Calculate the required injection volume based on the animal's body weight and the concentration of the this compound working solution. A typical injection volume is 10 mL/kg.

-

Injection Procedure:

-

Restrain the mouse appropriately.

-

Use a sterile 27-gauge (or similar) needle and a 1 mL syringe.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Administer the calculated volume of the this compound solution.

-

-

Post-injection Monitoring: Observe the animals for any immediate adverse reactions. Behavioral testing is typically performed 30-60 minutes post-injection, coinciding with the peak effect time.[7]

In Vivo Efficacy Study Workflow

The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a mouse pain model.

Caption: General workflow for a this compound in vivo efficacy study.

Protocol 3: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

-

Surgical Procedure: Anesthetize the mouse. Expose the sciatic nerve in one hind limb and place loose ligatures around it to induce a nerve injury.

-

Model Development: Allow 7-14 days for neuropathic pain symptoms, such as mechanical allodynia, to develop.

-

Baseline Measurement: Before drug administration, measure the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments).

-

Drug Administration: Administer this compound (e.g., 10, 30, 45 mg/kg, i.p.) or vehicle.

-

Post-Dose Measurement: Re-assess the paw withdrawal threshold at various time points (e.g., 40, 60, 80 minutes) after injection to determine the anti-allodynic effect.[5]

Note on Anti-Tumor Studies: To date, published research on this compound has focused exclusively on its role in nociception and pain models. There is no available data in the public domain regarding the evaluation of this compound for anti-tumor efficacy in in vivo mouse models. Researchers interested in this application would be exploring a novel indication for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CM-398 (this compound) | σ2R ligand | Probechem Biochemicals [probechem.com]

- 3. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (this compound), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iasp-pain.org [iasp-pain.org]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for CM398 in a Chronic Constriction Injury (CCI) Model of Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating condition arising from nerve damage, presents a significant challenge in clinical management. The chronic constriction injury (CCI) of the sciatic nerve is a widely utilized and validated preclinical model that mimics features of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.[1][2] CM398 is a novel, selective sigma-2 receptor (S2R) ligand that has demonstrated significant anti-allodynic and antinociceptive effects in rodent models of neuropathic pain.[3][4][5] These application notes provide detailed protocols for utilizing this compound in the CCI model to assess its therapeutic potential.

Data Presentation

Table 1: In Vivo Efficacy of this compound in the CCI Mouse Model

| Compound | Dose (mg/kg, i.p.) | Primary Endpoint | Efficacy | Comparator | Comparator Dose (mg/kg, i.p.) |

| This compound | 10 - 45 | Mechanical Allodynia | Dose-dependent reduction | Gabapentin | 50 |

| This compound (30 & 45) | 30 and 45 | Mechanical Allodynia | Equivalent to Gabapentin | Gabapentin | 50 |

Data summarized from multiple preclinical studies.[3][4]

Table 2: Antinociceptive Effects of this compound in Other Pain Models

| Pain Model | Species | Route of Administration | ED₅₀ (95% CI) (mg/kg) |

| Acetic Acid Writhing Test | Mouse | i.p. | 14.7 (10.6–20) |

| Formalin Assay | Mouse | i.p. | 0.86 (0.44–1.81) |

ED₅₀ represents the dose required to produce a 50% maximal effect.[3][6]

Experimental Protocols

Chronic Constriction Injury (CCI) Surgical Protocol (Rodent Model)

This protocol is adapted from established methods for inducing neuropathic pain.[1][2][7]

Materials:

-

Rodents (Male Sprague-Dawley rats or C57BL/6 mice are commonly used)

-

Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

-

Surgical instruments (sterile scissors, forceps, retractors)

-

Chromic gut sutures (4-0 or 5-0)

-

Wound clips or sutures for skin closure

-

Antiseptic solution (e.g., iodine, 70% ethanol)

-

Heating pad to maintain body temperature

Procedure:

-

Anesthetize the animal and ensure a surgical plane of anesthesia is reached.

-

Shave and sterilize the skin on the lateral aspect of the thigh.

-

Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.[7]

-

Carefully free a ~7-10 mm section of the sciatic nerve proximal to its trifurcation.[1][2]

-

Loosely tie four ligatures (three for mice) of chromic gut suture around the sciatic nerve with approximately 1 mm spacing between each.[1][2] The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.[1]

-

Close the muscle layer with sutures and the skin incision with wound clips or sutures.[7]

-

Administer post-operative analgesics as per institutional guidelines (note: for pain studies, analgesics that may interfere with the study endpoints should be carefully selected and documented).

-

Allow the animals to recover in a clean cage on a heating pad.

-

Monitor the animals daily for signs of distress and wound healing. Behavioral testing can typically commence 7-14 days post-surgery.

This compound Formulation and Administration Protocol

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile saline (0.9%)

-

Sterile injection vials

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Vehicle Preparation: Prepare a 5% DMSO in sterile saline solution. For example, to make 10 ml of vehicle, mix 0.5 ml of DMSO with 9.5 ml of sterile saline.

-

This compound Formulation: Dissolve this compound powder in the 5% DMSO/saline vehicle to the desired final concentration.[7] For example, to prepare a 10 mg/ml solution, dissolve 10 mg of this compound in 1 ml of the vehicle. Vortex or sonicate briefly to ensure complete dissolution.

-

Administration: Administer this compound via intraperitoneal (i.p.) injection. The injection volume for mice is typically 250 μL per 25 g of body weight.[7] Calculate the volume to inject based on the animal's weight and the desired dose.

Assessment of Mechanical Allodynia (von Frey Test)

Materials:

-

von Frey filaments of varying calibrated forces

-

Elevated mesh platform

-

Testing chambers

Procedure:

-

Acclimate the animals to the testing environment by placing them in the chambers on the mesh platform for at least 15-30 minutes before testing.

-

Apply the von Frey filaments to the mid-plantar surface of the hind paw ipsilateral to the nerve injury.[1]

-

Begin with a filament of lower force and progressively increase the force until a withdrawal response is elicited. A positive response is a brisk withdrawal or licking of the paw.

-

The 50% paw withdrawal threshold can be determined using the up-down method.

-

Test both the ipsilateral and contralateral paws. A significant decrease in the withdrawal threshold of the ipsilateral paw compared to the contralateral paw or baseline measurements indicates mechanical allodynia.

Assessment of Thermal Hyperalgesia (Plantar Test)

Materials:

-

Plantar analgesia meter with a radiant heat source

-

Glass-floored testing enclosure

Procedure:

-

Acclimate the animals to the testing enclosure for 15-30 minutes.

-

Position the radiant heat source under the glass floor, targeting the mid-plantar surface of the hind paw.[7]

-

Activate the heat source and record the time it takes for the animal to withdraw its paw (paw withdrawal latency).

-

A cut-off time should be set to prevent tissue damage.

-

Test both the ipsilateral and contralateral paws. A significant decrease in the paw withdrawal latency of the ipsilateral paw indicates thermal hyperalgesia.[1]

Mandatory Visualizations

Caption: Experimental workflow for evaluating this compound in the CCI model.

Caption: Putative signaling pathway of this compound in neuropathic pain.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Highly specific σ2R/TMEM97 ligand alleviates neuropathic pain and inhibits the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. personal.utdallas.edu [personal.utdallas.edu]

- 4. biorxiv.org [biorxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CM398 in the Formalin-Induced Pain Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM398 is a potent and highly selective sigma-2 (σ2) receptor ligand, demonstrating significant promise as a novel analgesic agent.[1] The σ2 receptor, now identified as transmembrane protein 97 (TMEM97), is implicated in various cellular functions, including intracellular calcium regulation and cholesterol homeostasis.[1] Preclinical studies have highlighted the antinociceptive and anti-allodynic properties of this compound in various pain models, including the formalin-induced pain assay, which is a widely used model for assessing inflammatory pain.[2][3]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the formalin-induced pain assay in mice. The information is intended to guide researchers in designing and executing experiments to evaluate the analgesic potential of this compound and similar compounds.

Mechanism of Action

The formalin-induced pain assay produces a biphasic pain response. The initial phase (Phase 1) is characterized by acute nociceptive pain resulting from the direct activation of peripheral nociceptors, likely involving Transient Receptor Potential A1 (TRPA1) channels.[4] This is followed by a quiescent period and then a second, tonic phase (Phase 2) which is associated with an inflammatory response and central sensitization in the dorsal horn of the spinal cord.[4]

This compound is believed to exert its analgesic effects through its interaction with the σ2 receptor (TMEM97). The proposed downstream mechanism involves the modulation of intracellular calcium levels and the inhibition of the integrated stress response (ISR).[5][6] Evidence suggests that σ2R/TMEM97 ligands can reduce the phosphorylation of the eukaryotic initiation factor 2 alpha (p-eIF2α), a key marker of the ISR, ultimately leading to a reduction in pain signaling.[5]

Data Presentation

The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in the formalin-induced pain assay.

Table 1: Efficacy of this compound in the Mouse Formalin-Induced Pain Assay

| Compound | Administration Route | ED₅₀ (mg/kg) | 95% Confidence Interval | Reference |

| This compound | Intraperitoneal (i.p.) | 0.86 | 0.44–1.81 | [2][3] |

ED₅₀ (Median Effective Dose) represents the dose at which 50% of the maximal antinociceptive effect is observed.

Table 2: Comparative Efficacy of this compound and Morphine in the Mouse Formalin-Induced Pain Assay

| Treatment | Dose (mg/kg) | Administration Route | Pain Response (Time Licking Paw) | Statistical Significance vs. Saline | Reference |

| Saline (Control) | - | i.p. | Baseline | - | [7] |

| This compound | 3 | i.p. | Significantly Reduced | p ≤ 0.005 | [7] |

| This compound | 30 | i.p. | Significantly Reduced | p ≤ 0.005 | [7] |

| Morphine | 10 | i.p. | Significantly Reduced | p < 0.001 | [7] |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound

This protocol describes the preparation of this compound for intraperitoneal administration in mice.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile 0.9% saline solution

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

-

Vehicle Preparation: Prepare a 5% DMSO in saline vehicle. For example, to prepare 1 ml of the vehicle, mix 50 µl of DMSO with 950 µl of sterile 0.9% saline.

-

This compound Stock Solution: Due to the poor aqueous solubility of many small molecules, a stock solution in 100% DMSO is often prepared first. The final concentration of DMSO in the administered solution should be kept low (typically ≤5%) to avoid vehicle-induced effects.

-

Working Solution Preparation:

-

Calculate the required amount of this compound based on the desired dose (e.g., 0.44-30 mg/kg) and the average weight of the mice. The final injection volume is typically 10 ml/kg.

-

Dissolve the calculated amount of this compound in a small volume of DMSO.

-

Add the sterile 0.9% saline to reach the final desired concentration and a final DMSO concentration of 5%.

-

Vortex the solution thoroughly to ensure complete dissolution.

-

-

Administration:

-

Administer the prepared this compound solution or vehicle control to the mice via intraperitoneal (i.p.) injection.

-

The administration is typically performed 30 minutes before the formalin injection.[8]

-

Protocol 2: Formalin-Induced Pain Assay in Mice

This protocol outlines the procedure for inducing and assessing pain using the formalin test.

Materials:

-

Male mice (e.g., C57BL/6, 20-25 g)

-

Formalin solution (e.g., 2.5% or 5% in sterile saline)

-

Observation chambers with transparent walls and a mirror to allow for unobstructed observation of the paws.

-

Microsyringe (e.g., 50 µl) with a 30-gauge needle

-

Timer

-

Video recording equipment (optional, but recommended for unbiased scoring)

Procedure:

-

Acclimation: Place the mice individually in the observation chambers for at least 30 minutes before the experiment to allow for acclimation to the new environment.

-

Drug Administration: Administer this compound or the vehicle control as described in Protocol 1.

-

Formalin Injection:

-

30 minutes after drug administration, gently restrain the mouse.

-

Inject 20 µl of the formalin solution subcutaneously into the plantar surface of the right hind paw.

-

-

Observation and Scoring:

-

Immediately after the formalin injection, return the mouse to the observation chamber.

-

Record the cumulative time (in seconds) that the animal spends licking, biting, or flinching the injected paw.

-

The observation period is typically divided into two phases:

-

Phase 1 (Acute Phase): 0-5 minutes post-formalin injection.

-

Phase 2 (Inflammatory Phase): 15-40 minutes post-formalin injection.

-

-

-

Data Analysis:

-

Calculate the total time spent in nociceptive behaviors for each phase.

-

Compare the results from the this compound-treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

Mandatory Visualization

Caption: Experimental workflow for the formalin-induced pain assay with this compound.

References

- 1. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (this compound), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of CM-398, a Novel Selective Sigma-2 Receptor Ligand, as a Potential Therapeutic for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Highly specific σ2R/TMEM97 ligand alleviates neuropathic pain and inhibits the integrated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols: Administration of CM398 in the Acetic Acid Writhing Test

Introduction